1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt
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Overview
Description
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt is a synthetic lung surfactant used to treat infant respiratory distress syndrome . It is a phosphoglyceride, a type of phospholipid, which plays a crucial role in reducing surface tension in the alveoli of the lungs, preventing their collapse and aiding in proper respiratory function .
Preparation Methods
The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt involves the esterification of glycerol with palmitic acid and oleic acid, followed by the phosphorylation of the resulting diacylglycerol . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the correct formation of the ester bonds. Industrial production methods may involve large-scale esterification and phosphorylation processes, utilizing automated systems to maintain consistency and purity .
Chemical Reactions Analysis
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products, which may affect the stability of the compound.
Reduction: Reduction reactions can alter the fatty acid chains, potentially changing the compound’s properties.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different phospholipid derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt has a wide range of scientific research applications:
Chemistry: It is used in studies involving lipid bilayers and membrane dynamics.
Biology: The compound is utilized in research on cell membranes and lipid-protein interactions.
Mechanism of Action
The primary mechanism of action of 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt is the reduction of interfacial tension at the air/water interfaces in the alveoli . This reduction in tension prevents the alveolar membranes from collapsing, thereby maintaining proper lung function and aiding in respiration. The molecular targets involved include the alveolar surfactant proteins and lipids, which interact with the compound to stabilize the alveolar structure .
Comparison with Similar Compounds
Similar compounds to 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt include:
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): Another phospholipid used in biophysical experiments and studies on lipid rafts.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG): Used in studies involving negatively charged synthetic lipid monolayers and bilayers.
The uniqueness of this compound lies in its specific application as a synthetic lung surfactant, which is critical for treating respiratory distress syndrome in premature infants .
Properties
CAS No. |
300733-63-5 |
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Molecular Formula |
C40H80NO10P |
Molecular Weight |
766.0 g/mol |
IUPAC Name |
azanium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C40H77O10P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);1H3/b18-17-;/t37?,38-;/m1./s1 |
InChI Key |
WFYVYFVKHCDATR-XQYKCTAGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[NH4+] |
Origin of Product |
United States |
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